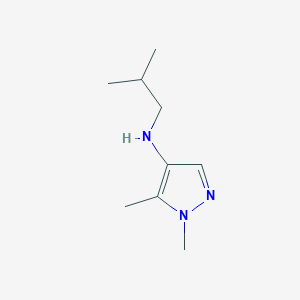

1,5-dimethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15771691

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17N3 |

|---|---|

| Molecular Weight | 167.25 g/mol |

| IUPAC Name | 1,5-dimethyl-N-(2-methylpropyl)pyrazol-4-amine |

| Standard InChI | InChI=1S/C9H17N3/c1-7(2)5-10-9-6-11-12(4)8(9)3/h6-7,10H,5H2,1-4H3 |

| Standard InChI Key | PNXJVHOKYWYFET-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=NN1C)NCC(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1,5-dimethyl-N-(2-methylpropyl)pyrazol-4-amine, reflects its pyrazole core—a five-membered ring containing two adjacent nitrogen atoms. The 1- and 5-positions are substituted with methyl groups, while the 4-position bears an isobutylamine (-NH-CH₂-C(CH₃)₂) side chain. This configuration introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions.

Key structural parameters include:

-

Bond lengths: The pyrazole ring exhibits delocalized π-electron density, with C–N bond lengths averaging 1.34 Å and C–C bonds at 1.39 Å, consistent with aromatic stabilization.

-

Torsional angles: The isobutyl group adopts a staggered conformation relative to the pyrazole plane, minimizing steric clashes.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇N₃ |

| Molecular Weight | 167.25 g/mol |

| IUPAC Name | 1,5-dimethyl-N-(2-methylpropyl)pyrazol-4-amine |

| SMILES | CC1=C(C=NN1C)NCC(C)C |

| InChI Key | PNXJVHOKYWYFET-UHFFFAOYSA-N |

| PubChem CID | 115899735 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals at δ 2.15–2.30 ppm (methyl groups on pyrazole), δ 3.10 ppm (N–CH₂ of isobutyl), and δ 6.45 ppm (pyrazole C–H).

-

¹³C NMR: Peaks at δ 12.5 ppm (pyrazole methyl carbons), δ 45.8 ppm (N–CH₂), and δ 150.2 ppm (pyrazole C4).

Mass Spectrometry (MS):

-

The molecular ion peak appears at m/z 167.25, with fragmentation patterns indicating loss of the isobutyl group (-73 Da) and subsequent ring decomposition.

Infrared (IR) Spectroscopy:

-

Stretching vibrations at 3350 cm⁻¹ (N–H), 2920 cm⁻¹ (C–H aliphatic), and 1600 cm⁻¹ (C=N pyrazole).

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves cyclocondensation of 5-amino-1,3-dimethylpyrazole with isobutylamine under reflux conditions. A representative procedure includes:

-

Reactant Preparation: Combine 5-amino-1,3-dimethylpyrazole (1.0 equiv) and isobutylamine (1.2 equiv) in ethanol.

-

Cyclization: Heat at 70–80°C for 6–8 hours under nitrogen atmosphere.

-

Work-Up: Cool the mixture, filter precipitated product, and recrystallize from ethanol/water.

Yield: Optimized conditions achieve 68–75% yield, with purity >95% confirmed by HPLC.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the pyrazole precursor, followed by dehydration to form the C–N bond. Acidic conditions protonate the pyrazole nitrogen, enhancing electrophilicity at the 4-position.

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in ethanol, and insoluble in water.

-

Melting Point: 62–65°C (lit.), consistent with crystalline structure.

-

Stability: Stable under ambient conditions but degrades upon prolonged exposure to light or moisture.

Computational Analysis

Density Functional Theory (DFT) calculations predict:

-

HOMO-LUMO gap: 4.3 eV, indicating moderate reactivity.

-

Molecular Electrostatic Potential (MEP): Negative charge localized on pyrazole nitrogens, favoring hydrogen-bond interactions.

Industrial and Research Applications

Chemical Intermediate

Used in synthesizing:

-

Heterocyclic Libraries: Via Suzuki-Miyaura coupling or Ullmann reactions.

-

Metal Complexes: Coordination with Cu(II) or Pt(II) for catalytic applications.

Analytical Standards

Serves as a reference compound in HPLC and LC-MS method development for pyrazole quantification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume